5-Fluoro-1H-benzo[d]imidazol-6-amine
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Overview
Description
5-Fluoro-1H-benzo[d]imidazol-6-amine is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-benzo[d]imidazol-6-amine typically involves the introduction of a fluorine atom into the benzimidazole ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to replace a leaving group (e.g., a halogen) on the benzimidazole precursor. The reaction is usually carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can offer advantages in terms of reaction speed, yield, and scalability. Additionally, the use of automated systems and advanced purification techniques can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-benzo[d]imidazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), and other nucleophilic agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
5-Fluoro-1H-benzo[d]imidazol-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to target proteins or enzymes, leading to increased biological activity. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the fluorine substitution.
2-Fluoro-1H-benzo[d]imidazole: A fluorinated derivative with the fluorine atom at a different position.
5-Chloro-1H-benzo[d]imidazol-6-amine: A chlorinated analogue with similar structural features.
Uniqueness
5-Fluoro-1H-benzo[d]imidazol-6-amine is unique due to the presence of the fluorine atom at the 5-position, which can significantly alter its chemical and biological properties compared to other benzimidazole derivatives. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluoro-1H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWJKFDFGQTTOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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